molecular formula C6H9Cl2NS B2797462 4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride CAS No. 1820607-15-5

4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride

Cat. No. B2797462
CAS RN: 1820607-15-5
M. Wt: 198.11
InChI Key: SVIPXUJNQIUIOE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure would be based on the thiazole ring, with the chloromethyl group attached at the 4-position and methyl groups at the 3 and 5 positions .


Chemical Reactions Analysis

As a chloromethyl compound, it might be reactive towards nucleophiles, and could potentially be used in substitution reactions . The presence of the thiazole ring might also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . As a chlorinated compound, it might be relatively dense and possibly volatile . The presence of the thiazole ring could contribute to its stability .

Scientific Research Applications

Corrosion Inhibitors

Synthesis and Characterization of Novel Thiazole Derivatives for Corrosion Inhibition Thiazole derivatives, including compounds related to 4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride, have been synthesized and characterized for their application as corrosion inhibitors for zinc in hydrochloric acid solutions. These compounds have demonstrated significant efficiency in protecting zinc, with effectiveness increasing with concentration. The derivatives behave as mixed inhibitors, with adsorption following the Langmuir isotherm model (Fouda et al., 2021).

Synthesis and Crystal Structure Analysis

Syntheses and Crystal Structures of Thiazole Derivatives Research on 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, closely related to the compound , have provided insights into their crystal structures and potential applications. These studies reveal the complex structures and hydrogen-bonding interactions within these compounds, offering a basis for further chemical and material science research (Ma et al., 2018).

Regioselective Halogenation

Highly Regioselective Direct Halogenation Method A study demonstrated an efficient and simple method for the regioselective halogenation of 4,5-dimethyl-2-aryl-1,3-thiazoles, leading to the synthesis of 4-chloromethyl-5-methyl-2-aryl-1,3-thiazoles. This research outlines a novel approach to synthesizing halogenated thiazoles, highlighting the versatility and potential applications of such compounds in organic synthesis (Yamane et al., 2004).

Organic Synthesis and Material Science

Synthesis of Thiazolecarbaldehydes and Their Applications Another study focused on the synthesis of chloromethyl derivatives of 1,3-thiazole, aiming to obtain new thiazole derivatives with potential applications in organic synthesis and material science. These derivatives have been used to explore new chemical reactions and synthesize compounds of interest for various scientific fields (Sinenko et al., 2017).

Safety and Hazards

As with any chemical compound, handling “4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride” would require appropriate safety precautions . The MSDS (Material Safety Data Sheet) for the specific compound would provide detailed safety information .

Future Directions

The potential uses and future directions for this compound would depend on its properties and reactivity . It could potentially be used as a building block in organic synthesis, or it might have biological activity that could be explored .

properties

IUPAC Name

4-(chloromethyl)-3,5-dimethyl-1,2-thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c1-4-6(3-7)5(2)9-8-4;/h3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIPXUJNQIUIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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